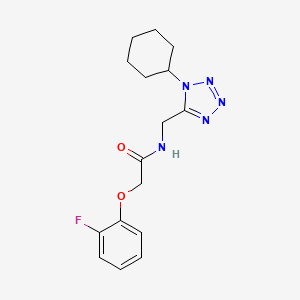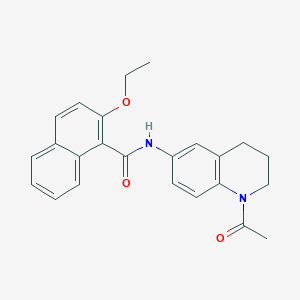![molecular formula C18H24N2O4S2 B2931131 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 941872-45-3](/img/structure/B2931131.png)
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as EMTS, and it has been synthesized using various methods. EMTS has shown promising results in various studies, and it has been found to have a mechanism of action that makes it a potential candidate for further research.
作用機序
The mechanism of action of EMTS is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. EMTS has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EMTS has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. EMTS has also been shown to reduce the levels of oxidative stress markers in various tissues. In addition, EMTS has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
EMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. EMTS has also been shown to have low toxicity in animal models. However, one of the limitations of using EMTS in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on EMTS. One potential area of research is the development of EMTS analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of EMTS in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMTS and to determine its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, also known as EMTS, is a chemical compound that has shown promising results in various scientific studies. EMTS has potential applications in the treatment of various diseases, including inflammatory and neurological disorders. Further research is needed to fully understand the mechanism of action of EMTS and to determine its potential therapeutic applications.
合成法
The synthesis of EMTS has been reported in various studies. One of the most commonly used methods for synthesizing EMTS is the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethanamine in the presence of a base. The reaction yields EMTS as a white solid in good yield. Other methods for synthesizing EMTS have also been reported, including the use of different reagents and solvents.
科学的研究の応用
EMTS has been extensively studied for its potential use as a therapeutic agent. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. EMTS has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, EMTS has been shown to have antimicrobial activity against various microorganisms.
特性
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-2-24-15-5-7-16(8-6-15)26(21,22)19-14-17(18-4-3-13-25-18)20-9-11-23-12-10-20/h3-8,13,17,19H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDBKXNVDASDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

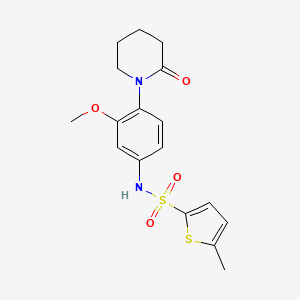
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
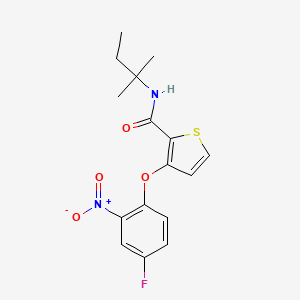
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)
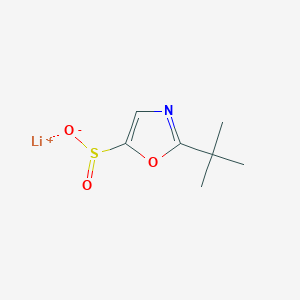
![2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2931058.png)
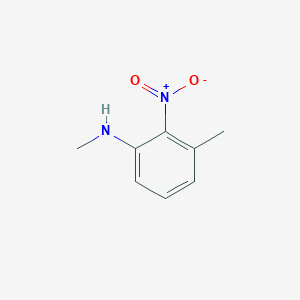
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B2931062.png)
![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

